Propiophenone, 5'-bromo-2'-(2-(dimethylamino)ethoxy)-, hydrochloride
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Overview
Description
Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a bromine atom and a dimethylaminoethoxy group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common method includes the bromination of propiophenone followed by the introduction of the dimethylaminoethoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under conditions that may include the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound without the bromine and dimethylaminoethoxy substitutions.
5-Bromo-2-(dimethylamino)pyrimidine: A compound with a similar dimethylamino group but a different core structure.
5-Bromo-2-iodopyrimidine: Another brominated compound used in similar types of chemical reactions.
Uniqueness
Propiophenone, 5’-bromo-2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the dimethylaminoethoxy group allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
20808-95-1 |
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Molecular Formula |
C13H19BrClNO2 |
Molecular Weight |
336.65 g/mol |
IUPAC Name |
1-[5-bromo-2-[2-(dimethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-4-12(16)11-9-10(14)5-6-13(11)17-8-7-15(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H |
InChI Key |
CBVNASUVQURETK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)OCCN(C)C.Cl |
Origin of Product |
United States |
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